Stereochemical Purity: Comparing Enantiomeric Excess of (R)- vs. (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
High-purity (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is available with a minimum purity specification of 95% to 98% . While its (S)-enantiomer (CAS 1187931-31-2) is also commercially available, the precise enantiomeric excess (e.e.) values and potential for cross-contamination are critical for applications requiring a single, defined stereoisomer. The absence of the methyl group in the achiral analog 1-(tetrahydropyran-4-yl)piperazine (CAS 398137-19-4) eliminates the stereocenter entirely, providing a fundamentally different molecular scaffold [1].
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% - 98% (HPLC) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1187931-31-2): Similar purity available; 1-(tetrahydropyran-4-yl)piperazine (CAS 398137-19-4): Not applicable (achiral) |
| Quantified Difference | Not quantified; difference is categorical (chiral vs. achiral) and enantiomeric configuration. |
| Conditions | Vendor-supplied analytical data, typically determined by HPLC on a chiral stationary phase. |
Why This Matters
For chiral synthesis and drug discovery, the defined (R)-configuration is a non-negotiable structural requirement to ensure correct biological interaction, making the (R)-enantiomer a distinct and non-interchangeable procurement item.
- [1] BOC Sciences. 1-(Tetrahydropyran-4-yl)piperazine (CAS# 398137-19-4). Product Description. Accessed via buildingblock.bocsci.com. View Source
